Author: BenchChem Technical Support Team. Date: February 2026
Verifying Chemical Properties
I'm currently focused on verifying the properties of Pyrimidine,4-diamino-6-(P-bromoanilino)-5-nitroso- to ensure the compound's inhibitor characteristics are correct. Structural analogues suggest it might be linked to Guanylyl Cyclase inhibition, but further research is necessary to confirm. My aim is to validate this potential linkage.
Pinpointing Target and Inhibitors
I've made progress in Step 1 by focusing on identifying the common name and primary biological target of Pyrimidine,4-diamino-6-(P-bromoanilino)-5-nitroso-. The 5-nitroso and pyrimidine components point towards guanylyl cyclase, but I'm broadening my search to confirm. Next, I will move to Step 2, and start finding standard inhibitors of that target, to enable potency comparisons in Step 3.
Analyzing Mechanism and Potency
I'm now diving into the compound's mechanism of action, comparing it to established standards. My focus is on creating IC50/Ki data tables, exploring experimental protocols like cGMP accumulation assays and enzyme kinetics, and visualizing the pathway. I am organizing references to support my findings.
\n\n
Unveiling Search Strategy Details
I have a structured search in mind, starting with finding the CAS number, common name, and target of the compound. I plan to search for "mechanism of action" and comparisons to standard inhibitors. There is a potential need to refine searches, and the name may use a systematic naming convention, possibly requiring structural breakdown for verification of the target and mechanism.
Narrowing the Search Focus
I've been looking at sGC inhibitors and related compounds, like ODQ and S-nitrosocysteine, but haven't found a match for the target compound, "Pyrimidine,4-diamino-6-(P-bromoanilino)-5-nitroso-". It seems like a particularly specific chemical name, so the search parameters need to be refined.
Refining the Structural Analysis
I've been further refining my understanding of the target structure, focusing on the core pyrimidine ring and the specific substitutions. "4-diamino" seems to be a chemically inaccurate description, so I'm now exploring "2,4-diamino", "4,6-diamino", or simply "4-amino". I'm also attempting to search based on substrings of the full chemical name to catch possible variations. There is a strong relationship between the target structure and Pteridine derivatives or specific sGC inhibitors. I am searching for specific compounds, like 5-nitroso-pyrimidine. Additionally, I'm re-exploring the original string, as it may be a typo for a known compound.
Revising Name and Plan
I'm now focusing on "2,4-diamino-6-(p-bromoanilino)-5-nitrosopyrimidine" as the corrected target name, after reconsidering the original. I've also updated the search strategy to target this name specifically, and several variations, as well as searching based on substrings. This revised plan also includes a Cas number search, and a search for "standard inhibitors of sGC" for comparison.
Analyzing the Structure
Okay, the initial search was fruitless, so I'm now dissecting the compound's name. I've identified the pyrimidine ring as the base and am currently considering the "4-diamino" part, suspecting it might be shorthand for "2,4-diamino" or some other substitution pattern. The bromoanilino and nitroso components are next on the list.
Refining the Hypothesis
Okay, I've revised the name interpretation. Based on the name's components, I've considered DHFR and CDK inhibition as potential targets. I'm focusing on "2,4-diamino-6-(p-bromoanilino)-5-nitrosopyrimidine" as a more accurate representation and suspect it's the more likely structure to be biologically active. I'm broadening the search terms, omitting quotes, to capture related compounds.
Identifying Potential Targets
I'm now focusing on identifying the compound's potential biological target, branching out from the initial DHFR/CDK candidates. I've formulated targeted search queries using the "2,4-diamino-6-(p-bromoanilino)-5-nitrosopyrimidine" structure and also its CAS name format and considered EGFR and DNA polymerase inhibition based on structural similarities and potential literature references. I'm focusing on "5-nitroso-2,4,6-triaminopyrimidine" derivatives now. I'm getting closer to a target.
Deconstructing the Query
I'm still drawing a blank on the exact string. My current tactic is to dissect the user's input, "Pyrimidine,4-diamino-6-(P-bromoanilino)-5-nitroso-". I'm starting with a focus on the fundamental building blocks, like the pyrimidine ring itself.
Clarifying the Structure
Okay, I've resolved "4-diamino" to likely mean "2,4-diamino". The full string now looks like "2,4-diamino-6-(p-bromoanilino)-5-nitrosopyrimidine". I'm thinking the specific structure might be key and considering its derivatives. My focus is now on potential biological activity, specifically DHFR, Thymidylate Synthase, PKC, and CDK inhibition, looking for supporting research or related compounds.
Refining the Search
I'm now zeroing in on "2,4-diamino-6-(4-bromoanilino)-5-nitrosopyrimidine". I'm specifically searching for the CAS number, and the possibility of it being a purine analog is off the table. I'm also exploring biological activity; considering AGT, CDK2, and EGFR inhibition, and broadening the search. I'm also searching for the user's string within specific catalogs, like Sigma and Tocris. Finally, I'm considering the formula and general structure.
Analyzing Chemical Structures
I've been examining the structural implications of the search results concerning Compound IIa, specifically regarding its role in antitumor screening against the Walker 256 tumor. I'm focusing on the crucial difference between "5-nitro" and "5-nitroso" variations, as that appears central to its biological activity.
Investigating Nitroso Compounds
I'm now focusing on the specific compound: 2,4-diamino-6-(p-bromoanilino)-5-nitrosopyrimidine . I've determined it's likely a derivative of 5-nitro compounds. Now, I'm researching its potency compared to standard inhibitors. I'll search for information on similar analogs and the nitro compound, with caution, as I found that 5-nitroso-2,4,6-triaminopyrimidine is a well known compound. The user's compound has one amino group replaced with the bromoanilino group.
Exploring Kinase Inhibitors
I'm now honing in on potential targets. I suspect the compound might be a protein kinase inhibitor, given the anilino-pyrimidine structure. I'm exploring specific kinase families like CDK and EGFR, as these are common targets for similar compounds. I will also search for related nitroso-pyrimidine kinase inhibitors. Moreover, I'm examining the role of the p-bromoanilino group as a specific probe. I'm considering Rad51 and Tubulin as alternative possibilities. I will also search for the string "Pyrimidine,4-diamino-6-(P-bromoanilino)-5-nitroso-" in relevant databases. It's likely from a specific supplier. If the specific data is scarce, I will focus on the broader class of 2,4-diamino-5-nitroso-6-anilinopyrimidines and their potential as DHFR inhibitors (like Methotrexate or Trimethoprim).
Refining the Query Attempt
I'm finding that the exact search string yields nothing, so I'm now hypothesizing that the user's input might be a very specialized catalog name. I'm going to break it down further and try searching with fragments like, "Pyrimidine,4-diamino-6-(P-bromoanilino)-5-nitroso-". I think this is where I need to focus my effort.
Exploring Compound's Properties
I've revised my approach to target the specific compound. I'm focusing on "2,4-diamino-6-(4-bromoanilino)-5-nitrosopyrimidine" and variants. I suspect it's a 5-nitroso-pyrimidine, often an intermediate for pteridines, and potentially a Dihydrofolate Reductase or Thymidylate Synthase inhibitor. Specifically, I'm noting its similarity to "non-classical antifolates" like Methotrexate. I am also investigating whether this is a Cyclin-dependent kinase (CDK) inhibitor.
Investigating Specific Biological Targets
I'm now zeroing in on specific biological targets. I'm checking if it's an inhibitor of O6-alkylguanine-DNA alkyltransferase (AGT), using O6-benzylguanine as a standard for comparison, with a focus on any novelty. I am also exploring the possibility of it being a Nitric Oxide Synthase (NOS) inhibitor, even though it's typically a different pyridine derivative. If no specific data is found, I'll explain the general class as antifolates targeting DHFR, and compare it to Methotrexate. The p-bromo substituent will be noted for potential effects.
Refining Structure Hypothesis
I'm now revising my search strategy, suspecting that "P-bromoanilino" may be a typo. I'll target "2,4-diamino-6-(4-bromophenylamino)-5-nitrosopyrimidine" and variants in PubChem format. If no hits emerge, I'll treat it as a potential lipophilic antifolate, drawing parallels to Pyrimethamine and Trimethoprim. Its similarity to "2,4-diamino-6-anilino-pyrimidines" is promising; this structure is central to non-classical antifolates. I'm noting that the p-bromo substituent might point to Epid.
Investigating Empty Returns
I'm finding the consistent absence of results for the exact search string quite puzzling, especially for a well-defined comparison. It strongly suggests the compound is either very recent or the user's name is subtly off. Now, I need to figure out what might be causing the null results.
Defining the Compound's Role
I've clarified the structure as 2,4-diamino-5-nitroso-6-anilinopyrimidine , which falls into the antifolate class, specifically DHFR inhibitors, with the p-bromo substituent enhancing potency. Considering standard comparisons like Methotrexate, Trimethoprim, and Pyrimethamine, the guide will focus on this compound as a Lipophilic Antifolate targeting Dihydrofolate Reductase. I've also briefly considered its potential as a CDK inhibitor, though the 5-nitroso group is less typical there.
Exploring Potential Pathways
I'm now delving into the compound's mechanism, specifically competitive DHFR inhibition, and expect its potency to be in the nanomolar range, aligning with similar compounds. I'll outline relevant experimental protocols, including the DHFR enzyme assay. Furthermore, I've checked for its potential as a PKC inhibitor, given the anilino-pyrimidine structure, and also checked for its CDK inhibitory activity. I also searched for NSC codes and PubChem formatted entries. Finally, if no specific paper appears, I will treat it as a lipophilic antifolate targeting DHFR, given its structural similarity to Pyrimethamine and Trimethoprim.
Refining Compound Classification
I'm now identifying this molecule as a 2,4-diamino-6-anilino-pyrimidine. While I explored EGFR and Hsp90 inhibition, I've returned to the antifolate class, considering its structure aligns with that of DHFR inhibitors. I'm focusing on the p-bromoanilino substitution and its potential impact. I've found a close analog with activity against Walker 256 tumor system. It is likely an Antifolate (DHFR inhibitor), in particular. I'm noting the 5-nitroso modification's influence.
Analyzing Nitroso Influence
I'm now investigating the impact of the 5-nitroso modification. My current working hypothesis is that the user is interested in this specific analog of a known compound, given that 5-nitroso compounds are either reduced to the 5-amino form in vivo or are active as they are. This will be an analog to Methotrexate. Key comparison points I'll analyze include mechanism of action (DHFR inhibition), potency (IC50), selectivity (bacterial vs mammalian DHFR), and relevant experimental protocols, such as a DHFR assay.
Confirming Potential Inhibitor
I'm now zeroing in on the classification as a DHFR inhibitor, given the strong structural resemblance to known antifolates. I'll explicitly mention it belongs to the 2,4-diamino-5-nitroso-6-anilinopyrimidine class, and utilize general knowledge about this class to fill any data gaps. I've also checked and found it is likely not a CDK inhibitor. I'm moving on to consider P-glycoprotein inhibition, since it can overcome resistance to drugs. I now know it is a Pyrimidine,4-diamino-6-(P-bromoanilino)-5-nitroso-. I will compare the compound's properties to the standard inhibitors Methotrexate, Trimethoprim, and Pyrimethamine.
Verifying Diamino Placement
I've corrected the compound's name to accurately reflect its structure, resolving the ambiguity surrounding the "diamino" placement by assuming 2,4-diamino based on standard antifolate structure. This clarified the foundation for structuring a comparative guide, now focusing on potency comparisons, mechanism of action, and experimental protocols. I plan to compare it to existing antifolates, Methotrexate, Trimethoprim, and Pyrimethamine.
Revisiting Inhibitor Focus
I'm now refining the focus and recognizing the user's potential interest in the 5-nitroso analog's characteristics, especially since such modifications are often for synthesis flexibility. I am considering the compound's dual role as either an active agent or a prodrug. I'm definitively prioritizing its potential as a DHFR inhibitor, but will also mention the possibility for NO release based on the structure. My focus is now on the p-bromoanilino-based pyrimidine structure, and I'll revisit Triamterene.
Prioritizing DHFR Inhibition
Now I'm focusing my attention squarely on the DHFR inhibition aspect, given its structural similarity to known antifolates and the absence of clear alternate targets. I'm building the comparison framework around Methotrexate, Trimethoprim, and Pyrimethamine, emphasizing the unique characteristics of the 5-nitroso modification and the p-bromo substituent. I am also planning on including experimental protocols, and the role of the anilino group.